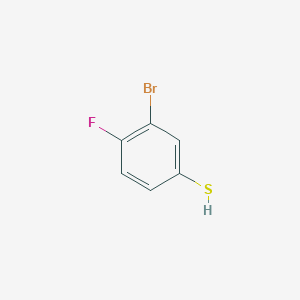

3-Bromo-4-fluorothiophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQRAQKAGXRFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650172 | |

| Record name | 3-Bromo-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-85-0 | |

| Record name | 3-Bromo-4-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluorothiophenol

Abstract

3-Bromo-4-fluorothiophenol is a crucial building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties that it imparts to larger molecules. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect two robust and commonly employed strategies: the direct bromination of 4-fluorothiophenol and a multi-step synthesis commencing from 2-bromo-1-fluoro-4-nitrobenzene. This document moves beyond simple procedural outlines to deliver a comprehensive understanding of the underlying chemical principles, the rationale for specific reagents and conditions, and detailed, field-tested protocols. By grounding our discussion in authoritative literature and providing clear visual aids, this guide aims to empower scientists to confidently and safely synthesize this compound with high yield and purity.

Introduction: The Significance of this compound

Substituted thiophenols are a class of compounds with significant utility in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. The thiol (-SH) group provides a reactive handle for nucleophilic substitution and oxidation reactions, while the substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties.

This compound, in particular, offers a trifecta of functional handles. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, the bromine atom serves as a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the thiophenol moiety allows for the introduction of sulfur-containing linkages. This unique combination makes it an invaluable intermediate in the construction of complex molecular architectures.

This guide will focus on the practical synthesis of this compound, emphasizing safety, efficiency, and reproducibility.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic disconnections dominate the synthesis of this compound.

-

Strategy A: Electrophilic Aromatic Substitution. This is the most direct approach, involving the regioselective bromination of a pre-existing 4-fluorothiophenol scaffold. The success of this strategy hinges on controlling the regioselectivity of the bromination to favor substitution at the C-3 position, ortho to the thiol group and meta to the fluorine.

-

Strategy B: A Multi-step Approach from a Nitro Aromatic Precursor. This pathway involves the construction of the substituted benzene ring first, followed by the conversion of a nitro group into an amine, which is then transformed into the desired thiol. This route can offer advantages in terms of starting material availability and can sometimes provide better overall yields and purity by avoiding challenging separation of isomers.

The following sections will provide a detailed examination of each strategy, complete with mechanistic discussions, step-by-step protocols, and comparative analysis.

Synthesis Pathway I: Direct Bromination of 4-Fluorothiophenol

This approach is conceptually straightforward but requires careful control of reaction conditions to achieve the desired regioselectivity and to prevent oxidation of the sensitive thiol group.

Reaction Scheme & Mechanism

The core of this pathway is the electrophilic aromatic substitution of 4-fluorothiophenol. The thiol (-SH) group is a moderately activating, ortho-, para-directing group, while the fluorine (-F) atom is a deactivating, ortho-, para-directing group. Given that the para position is blocked, electrophilic attack is directed to the positions ortho to the activating thiol group.

The brominating agent of choice is often N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). NBS is a solid, making it easier and safer to handle than liquid bromine.[1] It serves as a source of electrophilic bromine, and its use can lead to higher regioselectivity in certain systems.[2][3]

The reaction is typically performed in a non-polar solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) at reduced temperatures to minimize side reactions, such as the formation of disulfide byproducts.

Detailed Experimental Protocol

Materials:

-

4-Fluorothiophenol

-

N-Bromosuccinimide (NBS), recrystallized if necessary

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add 4-fluorothiophenol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of N-Bromosuccinimide (1.05 eq) in anhydrous dichloromethane.

-

Add the NBS solution dropwise to the cooled 4-fluorothiophenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualization of Workflow

Caption: Multi-step synthesis pathway overview.

Step 1: Reduction of the Nitro Group

Mechanistic Insight: The reduction of an aromatic nitro group to an amine is a classic transformation. A common and effective method involves the use of a metal in acidic medium, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl). [4][5][6]The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the aniline. [5] Detailed Protocol:

-

In a round-bottom flask, place 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq) and granulated tin (Sn) (2.5-3.0 eq).

-

Add ethanol and concentrated HCl, and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This step dissolves the tin hydroxides and liberates the free amine.

-

Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-bromo-4-fluoroaniline, which is often pure enough for the next step.

Step 2 & 3: Diazotization and Thiolation

Mechanistic Insight: The conversion of the primary aromatic amine to a thiophenol is achieved via a Sandmeyer-type reaction. First, the amine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. [7][8]This intermediate is highly reactive. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and its displacement by a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium ethyl xanthate, yields the desired thiophenol. [9]The use of copper catalysts can sometimes facilitate this conversion. [9] Detailed Protocol:

-

Dissolve the 3-bromo-4-fluoroaniline (1.0 eq) from the previous step in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.

-

Add the NaNO₂ solution dropwise to the aniline solution, keeping the temperature strictly between 0 and 5 °C. A positive test with starch-iodide paper indicates a slight excess of nitrous acid and the completion of diazotization.

-

In a separate, larger flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) and sulfur powder in water and heat gently to form a sodium polysulfide solution. Alternatively, a solution of sodium hydrosulfide (NaSH) can be used.

-

Slowly and carefully add the cold diazonium salt solution to the sulfur nucleophile solution. Vigorous nitrogen evolution will occur.

-

After the addition is complete, the mixture is typically heated gently (e.g., 50 °C) for an hour to ensure complete reaction.

-

Cool the mixture and acidify with concentrated HCl.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

After solvent removal, purify the crude product by vacuum distillation or flash chromatography to obtain pure this compound.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I: Direct Bromination | Pathway II: Multi-step Synthesis |

| Number of Steps | 1 | 3 |

| Starting Materials | 4-Fluorothiophenol | 2-Bromo-1-fluoro-4-nitrobenzene |

| Key Reagents | N-Bromosuccinimide | Sn/HCl, NaNO₂, NaSH |

| Potential Issues | Regioselectivity control, disulfide formation | Handling of unstable diazonium salt, strong acids |

| Typical Yields | Moderate to Good | Good to High (overall) |

| Purification | Often requires chromatography to remove isomers | May require distillation or chromatography |

| Scalability | Good, but requires careful temperature control | Excellent, well-established industrial reactions |

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

-

¹H NMR: The proton NMR spectrum will show characteristic aromatic signals. The fluorine and bromine substituents will influence the chemical shifts and coupling constants of the aromatic protons, allowing for unambiguous structural assignment.

-

¹³C NMR: The carbon spectrum provides further confirmation of the structure, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): Will confirm the molecular weight (207.06 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Infrared (IR) Spectroscopy: Will show a characteristic S-H stretching band, typically in the region of 2550-2600 cm⁻¹.

Safety and Handling

-

Thiophenols: Are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

N-Bromosuccinimide: Is a lachrymator and an irritant. Avoid inhalation and skin contact.

-

Concentrated Acids (HCl, H₂SO₄): Are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diazonium Salts: Are potentially explosive, especially when dry. They should always be kept in solution and used immediately after preparation. Low-temperature control is critical during their formation and reaction.

-

Sodium Nitrite: Is a strong oxidizing agent and is toxic.

-

Hydrogen Sulfide Reagents (NaSH, Na₂S): Can release highly toxic and flammable hydrogen sulfide (H₂S) gas upon acidification. All steps involving these reagents must be conducted in an efficient fume hood.

Conclusion

The synthesis of this compound can be successfully achieved via two primary routes. The direct bromination of 4-fluorothiophenol offers a shorter path, but demands rigorous control over reaction conditions to ensure regioselectivity. The multi-step synthesis starting from a nitro-precursor, while longer, is built upon a series of robust and high-yielding reactions that are often more amenable to large-scale production and can provide a product of higher purity. The choice of pathway will depend on the specific requirements of the researcher, including scale, available starting materials, and purification capabilities. By understanding the mechanistic underpinnings and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently access this valuable synthetic intermediate.

References

- Vertex AI Search. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange.

- Filo. (2025). Mechanism of nitrobenzene to aniline.

- Loughborough University Research Repository. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.

- ACS Publications. (2021).

- Chemguide.

- Wikipedia. Sandmeyer reaction.

- National Institutes of Health (NIH). (2021).

- PrepChem.com. Synthesis of 3-bromo-4-fluoro-nitrobenzene.

- Wikipedia. N-Bromosuccinimide.

- Scirp.org. (2016).

- Sigma-Aldrich. This compound AldrichCPR.

- Organic Chemistry Portal.

- YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling.

- ChemicalBook. (2024). How does NBS work in organic chemistry?.

- PubMed Central (PMC).

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- Wikipedia. 4-Bromothiophenol.

- Santa Cruz Biotechnology. This compound | CAS 942473-85-0.

- Guidechem. How can 3-bromo-4-fluoronitrobenzene be synthesized?.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Mechanism of nitrobenzene to aniline | Filo [askfilo.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Diazotisation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

3-Bromo-4-fluorothiophenol chemical properties and structure

An In-depth Technical Guide to 3-Bromo-4-fluorothiophenol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 942473-85-0), a halogenated and fluorinated aromatic thiol of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and safety and handling protocols. Furthermore, it presents a plausible, literature-derived synthetic route and explores its key reactivity patterns, highlighting its potential as a versatile building block in the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis who require a deep technical understanding of this compound.

Introduction and Strategic Importance

This compound is a trifunctional aromatic compound featuring a thiol group, a bromine atom, and a fluorine atom. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis. The thiol (-SH) group serves as a potent nucleophile and can be a precursor to various sulfur-containing moieties. The aryl bromide provides a crucial handle for metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules[1]. The strategic placement of these groups on the benzene ring offers chemists precise control over subsequent synthetic transformations, making it a building block with high potential for creating diverse molecular architectures.

Physicochemical and Structural Properties

Physical and Chemical Identity

Quantitative data for this compound are summarized in the table below. It is noteworthy that the physical state is reported as both a liquid and a solid by different commercial suppliers, which suggests it is likely a low-melting solid.[2]

| Property | Value | Source(s) |

| CAS Number | 942473-85-0 | [2][3] |

| Molecular Formula | C₆H₄BrFS | [3][4] |

| Molecular Weight | 207.06 g/mol | [3][4] |

| Synonyms | 3-Bromo-4-fluorobenzenethiol | [4] |

| Physical State | Reported as Liquid or Solid | [2] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| InChI Key | HXQRAQKAGXRFEM-UHFFFAOYSA-N | |

| SMILES | Fc1ccc(S)cc1Br |

Molecular Structure

The structure of this compound consists of a benzene ring substituted at position 1 with a thiol group, position 3 with a bromine atom, and position 4 with a fluorine atom.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Profile (Predicted)

While authenticated spectra for this compound are not widely published, a predicted spectroscopic profile can be derived from its structure and data from analogous compounds. Researchers should confirm the identity of the material via their own analytical methods.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-7.6 ppm) and one signal for the thiol proton. The thiol proton signal (approx. 3.5-4.5 ppm) may be broad and its chemical shift can be concentration-dependent. The aromatic proton at C2 would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom. The proton at C5 would be a doublet of doublets, coupled to the proton at C6 and the fluorine. The proton at C6 would also be a doublet of doublets, coupled to the protons at C2 and C5.

-

¹³C NMR: The spectrum should display six signals for the aromatic carbons. The carbon attached to fluorine (C4) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons will also exhibit smaller C-F couplings. The chemical shifts will be influenced by the electronegativity and resonance effects of the three different substituents.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split into a multiplet due to coupling with the adjacent aromatic protons.

Proposed Synthesis Pathway

Diagram 1. Proposed multi-step synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene [5]

-

To a solution of 4-fluoronitrobenzene in glacial acetic acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise at a controlled temperature (e.g., 15°C).

-

Stir the reaction mixture for several hours until TLC or GC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by crystallization or column chromatography.

Step 2: Synthesis of 3-Bromo-4-fluoroaniline

-

Dissolve 3-Bromo-4-fluoronitrobenzene in ethanol.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and make it basic with a sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate to afford 3-bromo-4-fluoroaniline.

Step 3: Synthesis of this compound (via Xanthate)

-

Dissolve 3-Bromo-4-fluoroaniline in a mixture of hydrochloric acid and water and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve potassium ethyl xanthate in water.

-

Add the cold diazonium salt solution to the xanthate solution. A solid intermediate should form.

-

Stir the mixture, allowing it to warm to room temperature, then heat gently to complete the reaction.

-

Isolate the intermediate xanthate ester and hydrolyze it using a strong base (e.g., NaOH or KOH) in an alcoholic solvent.

-

Acidify the reaction mixture to protonate the thiolate and extract the final product, this compound.

-

Purify the product by vacuum distillation or column chromatography.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective and sequential modifications.

Diagram 2. Key reactivity map illustrating the synthetic potential of this compound.

-

Reactions at the Thiol Group: The thiol proton is acidic and can be easily deprotonated with a mild base to form a thiolate. This nucleophilic thiolate readily participates in S-alkylation with alkyl halides and S-acylation with acyl chlorides to form thioethers and thioesters, respectively. The thiol can also be oxidized under mild conditions (e.g., I₂ or air) to form the corresponding disulfide.

-

Reactions at the Aryl Bromide: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C3 position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base forms a new C-C bond, linking the aromatic ring to other aryl or alkyl groups.[6]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to substituted anilines.

-

Heck Coupling: Reaction with alkenes under palladium catalysis attaches a vinyl group to the aromatic ring.

-

The presence of these two orthogonal reactive sites allows for a stepwise functionalization strategy, making this molecule a powerful tool for building complex molecular libraries.

Applications in Research and Development

While specific, commercialized applications of this compound are not widely documented, its structure is emblematic of building blocks highly sought after in modern drug discovery and materials science.

-

Medicinal Chemistry and Drug Discovery: Fluorinated aromatic compounds are prevalent in pharmaceuticals due to fluorine's ability to modulate pKa, improve metabolic stability, and enhance protein-ligand binding interactions.[1] Thiophene and thiophenol derivatives are also recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Therefore, this compound serves as an ideal starting point for synthesizing novel drug candidates, particularly for kinase inhibitors, GPCR modulators, and other targeted therapies where precise molecular tailoring is essential.

-

Materials Science: Aryl thiols are widely used to form self-assembled monolayers (SAMs) on metal surfaces like gold. The additional functionality (Br, F) of this molecule could be used to create functionalized surfaces with tailored electronic or binding properties. Furthermore, as a monomer, it could be incorporated into novel polymers, similar to how 4-fluorothiophenol is used in polymerization reactions.[8]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Identification: The compound is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, and serious eye irritation.[2] It may also cause respiratory irritation.[2] The GHS pictogram is GHS07 (Exclamation mark).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Avoid breathing fumes, mist, or vapors.

-

Storage: The compound is noted to be air-sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[2]

-

Fire Hazards: In case of fire, thermal decomposition can generate toxic and corrosive gases, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[2]

-

First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes. For skin contact, wash with soap and water. If swallowed, seek immediate medical attention.[2]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]

-

Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Bromo-4-fluorobenzenethiol. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

- Google Patents. (2014). Bromodomain inhibitors.

- Google Patents. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]

-

SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

- Google Patents. (1969). Synthesis of bromothiophenols.

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. Retrieved from [Link]

-

MDPI. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchOnline@JCU. (2014). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-4-fluorobenzenethiol - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The PDK1 Inhibitor GSK2334470: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Potent and Specific Kinase Inhibitor for Advancing Signal Transduction Research and Drug Discovery

Introduction

In the intricate landscape of cellular signaling, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway stands as a central regulator of fundamental cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, making its components prime targets for therapeutic intervention.[1][2] A pivotal kinase within this cascade is the 3-phosphoinositide-dependent protein kinase-1 (PDK1), which acts as a master regulator of a subgroup of the AGC kinase family, including the crucial downstream effectors Akt, serum/glucocorticoid-regulated kinase (SGK), and p70 ribosomal S6 kinase (S6K1).[1][3][4]

This technical guide provides a comprehensive overview of GSK2334470, a potent and highly specific small molecule inhibitor of PDK1. We will delve into its physicochemical properties, elucidate its mechanism of action with a focus on its impact on downstream signaling pathways, explore its diverse applications in biomedical research, and provide detailed experimental protocols for its effective use in the laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage GSK2334470 as a precise tool to dissect the complexities of PDK1 signaling and to explore its therapeutic potential.

Physicochemical Properties of GSK2334470

A thorough understanding of the physicochemical properties of a small molecule inhibitor is paramount for its effective application in experimental settings. GSK2334470, a synthetic organic compound, possesses characteristics that dictate its solubility, stability, and handling.

| Property | Value | Source |

| CAS Number | 1227911-45-6 | |

| Molecular Formula | C₂₅H₃₄N₈O | |

| Molecular Weight | 462.59 g/mol | |

| IUPAC Name | (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide | |

| SMILES | C[C@H]1CCCN1c1cc(-c2cc3c(N)[nH]nc3cc2)nc(NC)n1 | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO. Insoluble in water. | [6] |

| Storage | Store as a solid at -20°C. Stock solutions in DMSO should be stored at -80°C to prevent degradation. | [5] |

Note on CAS Number: Initial searches may incorrectly associate CAS number 942473-85-0 with GSK2334470. The correct CAS number for GSK2334470 is 1227911-45-6.

Mechanism of Action: Precise Inhibition of a Master Kinase

GSK2334470 is a highly specific and potent ATP-competitive inhibitor of PDK1, with a reported IC₅₀ of approximately 10 nM in cell-free assays.[6][7] Its specificity is a key attribute, as it shows minimal inhibitory activity against a large panel of other protein kinases, including those closely related within the AGC kinase family.[3][7] This precision allows researchers to confidently attribute observed biological effects to the inhibition of PDK1.

The primary mechanism of action of GSK2334470 is the blockade of the catalytic activity of PDK1. In the canonical PI3K/Akt signaling pathway, the activation of receptor tyrosine kinases or G protein-coupled receptors leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the plasma membrane. This accumulation of PIP₃ recruits both PDK1 and Akt to the membrane, facilitating the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1, a critical step for Akt activation.[4]

GSK2334470 binds to the ATP-binding pocket of PDK1, preventing the transfer of phosphate to its substrates. This leads to a direct inhibition of the phosphorylation of the T-loop residue of Akt (Thr308) and other key downstream targets.

Impact on Downstream Signaling Pathways

The inhibition of PDK1 by GSK2334470 reverberates through multiple downstream signaling cascades, leading to the modulation of various cellular functions.

-

Akt Signaling: GSK2334470 effectively inhibits the phosphorylation of Akt at Thr308.[1] However, it does not directly inhibit the phosphorylation of Akt at Serine 473 (Ser473), which is primarily mediated by the mTORC2 complex.[1] The inhibition of Thr308 phosphorylation is sufficient to significantly attenuate Akt activity.

-

SGK Signaling: The serum/glucocorticoid-regulated kinases (SGK1, SGK2, and SGK3) are also direct substrates of PDK1. GSK2334470 potently inhibits the T-loop phosphorylation and activation of all SGK isoforms.[6][7]

-

S6K1 Signaling: p70 ribosomal S6 kinase 1 (S6K1), a key regulator of protein synthesis and cell growth, is another important downstream target. GSK2334470 suppresses the PDK1-mediated phosphorylation and activation of S6K1.[6][7]

-

RSK2 Signaling: GSK2334470 has also been shown to suppress the T-loop phosphorylation and activation of p90 ribosomal S6 kinase 2 (RSK2), a substrate of PDK1 that is activated by the ERK pathway.[7]

The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling pathway and the point of intervention for GSK2334470.

Caption: The PI3K/PDK1 Signaling Pathway and the inhibitory action of GSK2334470.

Applications in Research

The high specificity and potency of GSK2334470 make it an invaluable tool for investigating the physiological and pathological roles of PDK1 signaling in various biological contexts.

Cancer Research

The PI3K/Akt pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a major focus of oncology research and drug development. GSK2334470 has been utilized in numerous studies to probe the role of PDK1 in different cancer types.

-

Multiple Myeloma: Studies have shown that GSK2334470 induces potent cytotoxicity in multiple myeloma cell lines, including those resistant to dexamethasone.[1][8] It has been demonstrated to down-modulate the phosphorylation of PDK1 and its downstream effectors, leading to apoptosis.[1] Furthermore, combining GSK2334470 with mTORC1/C2 inhibitors has shown synergistic anti-myeloma activity, suggesting a potential therapeutic strategy.[1][8]

-

Renal Cell Carcinoma (RCC): In RCC cell lines, GSK2334470 has been shown to significantly inhibit cell proliferation and induce apoptosis by downregulating the PDK1/Akt/mTOR pathway.[2] Interestingly, inhibition of PDK1 with GSK2334470 was found to induce autophagy, and combining it with an autophagy inhibitor synergistically inhibited RCC pathogenesis.[2]

-

Pancreatic Cancer: The efficacy of GSK2334470 has been investigated in pancreatic ductal adenocarcinoma (PDAC) cell lines, where it efficiently blocked the FBS-induced phosphorylation of Akt at Thr308.

-

Acute Myeloid Leukemia (AML): GSK2334470 has displayed sub-micromolar antiproliferative activity against AML cell lines, particularly those of the M4 and M5 FAB subtypes.[9]

Neurobiology

The PDK1/Akt signaling pathway is also critically involved in neuronal survival, differentiation, and plasticity. A study investigating axon regeneration found that GSK2334470 promotes axon regeneration in vitro in dorsal root ganglion (DRG) neurons.[10] This suggests that PDK1 may act as a negative regulator of axon regeneration, and its inhibition could be a potential therapeutic strategy for nerve injury.

Metabolic Diseases

Given the central role of the PI3K/Akt pathway in regulating metabolism, particularly glucose metabolism and protein synthesis, GSK2334470 is a valuable tool for studying metabolic disorders.[11] By specifically inhibiting PDK1, researchers can dissect the contribution of this kinase to metabolic homeostasis and disease states like diabetes.[12]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments utilizing GSK2334470. These protocols are based on established methods from the literature and should be adapted as needed for specific experimental systems.

Western Blotting for Phospho-Protein Analysis

This protocol describes the use of GSK2334470 to assess its impact on the phosphorylation of downstream targets of PDK1.

Workflow Diagram:

Caption: A typical workflow for Western Blot analysis following GSK2334470 treatment.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed the cells of interest (e.g., HEK293, U87, or a cancer cell line) in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare a stock solution of GSK2334470 in DMSO (e.g., 10 mM).

-

Treat the cells with various concentrations of GSK2334470 (e.g., 0.1, 0.3, 1, 3 µM) for the desired duration (e.g., 1, 3, 6, or 24 hours).[6] Include a DMSO-only vehicle control.

-

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phospho-proteins of interest (e.g., anti-phospho-Akt (Thr308), anti-phospho-SGK, anti-phospho-S6K1) and their corresponding total protein counterparts overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

In Vitro Kinase Assay

This protocol outlines a method to directly measure the inhibitory effect of GSK2334470 on PDK1 activity using a radioactive kinase assay.[6]

Step-by-Step Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂), a substrate for PDK1 (e.g., a peptide substrate like PDKtide or a recombinant inactive kinase like Akt1), and [γ-³²P]ATP.

-

Add recombinant active PDK1 enzyme to the reaction mixture.

-

Add varying concentrations of GSK2334470 or a DMSO vehicle control to the reactions.

-

-

Incubation:

-

Incubate the reaction mixtures at 30°C for a specified time (e.g., 20-30 minutes) to allow the kinase reaction to proceed.

-

-

Stopping the Reaction and Measuring Incorporation:

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition at each concentration of GSK2334470 relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of GSK2334470 on the viability and proliferation of cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of GSK2334470 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

MTT Incubation:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC₅₀ value for cell growth inhibition.

-

Safety and Handling

As a bioactive small molecule, GSK2334470 should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle in a well-ventilated area.

-

Storage: Store the solid compound in a tightly sealed container at -20°C.[5] Store stock solutions in DMSO at -80°C.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for GSK2334470 for complete and detailed safety information.[13]

Conclusion

GSK2334470 has emerged as a powerful and selective research tool for the interrogation of the PDK1 signaling pathway. Its ability to potently and specifically inhibit this master kinase provides researchers with a means to dissect the intricate roles of PDK1 in a multitude of cellular processes and disease states. This in-depth technical guide has provided a comprehensive overview of the properties, mechanism of action, research applications, and experimental protocols for GSK2334470. By leveraging this knowledge, researchers can continue to unravel the complexities of cellular signaling and pave the way for the development of novel therapeutic strategies targeting the dysregulated pathways in cancer and other diseases.

References

-

Najafov, A., Sommer, E., Axten, J. M., Deyoung, M. P., & Alessi, D. R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357–369. [Link]

- LKT Laboratories, Inc. (n.d.). Safety Data Sheet: GSK-2334470.

-

Yang, C., Huang, X., Liu, H., Chen, J., & Ran, X. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(24), 39185–39197. [Link]

-

Wang, Z., Wang, N., Liu, P., Chen, Q., & Situ, H. (2020). Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis. Journal of Cancer, 11(14), 4169–4179. [Link]

- Kim, H. R., Kim, T. H., & Lee, J. E. (2019). PDK1 is a negative regulator of axon regeneration. Experimental & Molecular Medicine, 51(8), 1-12.

- Medina, J. R., et al. (2010). Abstract LB-116: GSK2334470: A potent and highly selective inhibitor of PDK1. Cancer Research, 70(8 Supplement), LB-116.

- BenchChem. (n.d.). Application Notes and Protocols for GSK2334470 in Cell Culture Experiments.

-

Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Discovery - the University of Dundee Research Portal. [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Yang, C., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(24), 39185-39197. [Link]

- Alessi, D. R., James, S. R., Downes, C. P., Holmes, A. B., Gaffney, P. R., Reese, C. B., & Cohen, P. (1997). Characterization of a 3-phosphoinositide-dependent protein kinase which phosphorylates and activates protein kinase Balpha. Current biology : CB, 7(4), 261–269.

-

Papadopoli, D., Boulay, K., Kazak, L., & Topisirovic, I. (2021). The role of GSK3 in metabolic pathway perturbations in cancer. Biochimica et biophysica acta. Molecular cell research, 1868(8), 119059. [Link]

-

Khan, M. A., & Bester, D. J. (2024). Targeting the Metabolic Paradigms in Cancer and Diabetes. International journal of molecular sciences, 25(3), 1730. [Link]

Sources

- 1. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

- 3. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. | Semantic Scholar [semanticscholar.org]

- 4. portlandpress.com [portlandpress.com]

- 5. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The role of GSK3 in metabolic pathway perturbations in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

Spectroscopic Characterization of 3-Bromo-4-fluorothiophenol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-4-fluorothiophenol, a key intermediate in various synthetic applications, including drug development. As a compound that may not have readily available public spectral data, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretations are grounded in fundamental spectroscopic principles and data from analogous compounds, offering a robust framework for the structural elucidation of this molecule.

Introduction to this compound and its Spectroscopic Importance

This compound (C₆H₄BrFS) is an aromatic thiol derivative with bromine, fluorine, and thiol functional groups on a benzene ring.[1] The precise characterization of its molecular structure is paramount for ensuring purity, confirming identity in reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, explaining the rationale behind the predicted spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its structure. The choice of a deuterated solvent is critical for NMR analysis; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds and is predicted to be a suitable solvent for this analyte.[2]

Predicted ¹H NMR Data

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region is of primary interest for this compound.

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| SH | 3.5 - 4.5 | singlet (broad) | - |

| Ar-H | 7.0 - 7.2 | doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| Ar-H | 7.2 - 7.4 | doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| Ar-H | 7.4 - 7.6 | doublet | J(H,H) ≈ 8-9 |

Expert Interpretation:

The thiol proton (SH) is expected to appear as a broad singlet in the region of 3.5-4.5 ppm. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent. The three aromatic protons will be distinct due to the substitution pattern. The proton ortho to the fluorine atom will exhibit a large coupling to fluorine (JH,F) and a smaller meta-coupling to the adjacent proton. The proton between the bromine and thiol groups will show coupling to both the adjacent proton and a smaller coupling to the fluorine. The proton ortho to the bromine will likely be the most deshielded and appear as a doublet. The predicted chemical shifts and coupling constants are based on the analysis of similar substituted aromatic compounds.[3][4][5][6][7][8][9][10]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling.

| Predicted Carbon | Chemical Shift (δ, ppm) |

| C-S | 125 - 130 |

| C-Br | 110 - 115 |

| C-F | 155 - 160 (d, ¹JC,F ≈ 240-250 Hz) |

| C-H | 115 - 135 |

| C-H | 115 - 135 |

| C-H | 115 - 135 |

Expert Interpretation:

The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹JC,F) and will be significantly downfield shifted. The carbon bearing the bromine atom will be upfield shifted due to the "heavy atom effect".[11][12] The carbon attached to the sulfur atom will have a chemical shift in the typical aromatic region. The remaining three protonated carbons will have distinct chemical shifts, which can be assigned based on established substituent effects on benzene rings.[13][14]

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shifts are typically referenced to an external standard like CFCl₃.

| Predicted Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -120 | doublet of doublets |

Expert Interpretation:

The single fluorine atom on the aromatic ring is expected to have a chemical shift in the typical range for aryl fluorides.[15][16] The signal will be split into a doublet of doublets due to coupling with the two ortho-protons. The magnitude of the coupling constants will be consistent with those observed in the ¹H NMR spectrum.[17][18]

NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: NMR experimental workflow from sample preparation to data processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2600 - 2550 | S-H stretch | Thiol |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-F stretch | Aryl-F |

| 1100 - 1000 | C-Br stretch | Aryl-Br |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic |

Expert Interpretation:

The IR spectrum of this compound is expected to show several characteristic absorption bands. A weak but sharp band around 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration of the thiol group.[19] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will be observed in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations will be present in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.[20][21][22] The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.[23]

IR Experimental Protocol

The following protocol outlines the steps for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.[24][25]

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 206/208 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 127 | [M - Br]⁺ |

| 173/175 | [M - SH]⁺ |

| 99 | [M - Br - F]⁺ |

Expert Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[26][27] This will result in two peaks of nearly equal intensity at m/z 206 and 208.[28][29] The molecular weight of the compound is 207.06 g/mol .[1] Fragmentation of the molecular ion is expected to occur through the loss of the bromine atom (resulting in a peak at m/z 127) or the thiol group (giving peaks at m/z 173 and 175). Further fragmentation may also be observed.[30]

MS Experimental Protocol

The following is a generalized protocol for acquiring an EI mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected NMR, IR, and MS data have been detailed, along with interpretations grounded in established chemical principles. The provided experimental protocols offer a starting point for researchers to acquire high-quality data for this compound. By understanding the anticipated spectral features, scientists and drug development professionals can more effectively characterize this important chemical intermediate, ensuring its identity and purity in their research and development endeavors.

References

-

Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds - Full Paper - The Royal Society of Chemistry. Available at: [Link]

-

Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Available at: [Link]

-

Chemical composition characterization of thiophenol ligand modified Cu... - ResearchGate. Available at: [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC - NIH. Available at: [Link]

-

Infrared Spectrum and UV‐Triggered Transformations of Matrix‐Isolated Meta‐Fluorothiophenol Supported by Ground and Excite - Spectroscopy@IKU. Available at: [Link]

-

The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr.. - Filo. Available at: [Link]

-

19 F-NMR spectrum of product from thiol-ene reaction between... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

13 C NMR spectra of thiophenes. III—Bromothiophenes - Sci-Hub. Available at: [Link]

-

(PDF) 2,5-Thiophene Substituted Spirobisiloles - Synthesis, Characterization, Electrochemical Properties and Performance in Bulk Heterojunction Solar Cells - ResearchGate. Available at: [Link]

-

3-Bromo-4-fluorotoluene - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

-

3-Bromo-4-fluorothiophene | C4H2BrFS | CID 14786523 - PubChem - NIH. Available at: [Link]

-

Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - NIH. Available at: [Link]

-

Fluorescence spectroscopic study of thiophenol probing performances.... - ResearchGate. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

-

Simultaneous Detection of Small Molecule Thiols with a Simple 19F NMR Platform - The Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Phenol, 3-bromo- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

3-Bromo-4-fluoroaniline - SpectraBase. Available at: [Link]

-

3-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

3-Bromo-4-fluorotoluene - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Thiophenol - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

This compound - Amerigo Scientific. Available at: [Link]

-

Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

-

Bromo-4-fluoroacetophenone - the NIST WebBook. Available at: [Link]

-

Learning Guide for Chapter 3 - Infrared Spectroscopy - Utah Tech University. Available at: [Link]

-

4-Fluorophenol - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Bromophenol(591-20-8) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluorothiophenol(371-42-6) 1H NMR [m.chemicalbook.com]

- 6. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Bromothiophene(872-31-1) 1H NMR [m.chemicalbook.com]

- 10. 3-BROMO-4-FLUOROPHENYLACETIC ACID(194019-11-9) 1H NMR [m.chemicalbook.com]

- 11. Sci-Hub: are you are robot? [sci-hub.ru]

- 12. 3-bromohexane(3377-87-5) 13C NMR spectrum [chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. spectrabase.com [spectrabase.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. cactus.utahtech.edu [cactus.utahtech.edu]

- 20. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 21. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 22. Bromo-4-fluoroacetophenone [webbook.nist.gov]

- 23. spectrabase.com [spectrabase.com]

- 24. Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds and derivatized organotin compounds - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 25. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr.. [askfilo.com]

- 27. youtube.com [youtube.com]

- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 29. Phenol, 3-bromo- [webbook.nist.gov]

- 30. spectrabase.com [spectrabase.com]

3-Bromo-4-fluorobenzenethiol molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-4-fluorobenzenethiol: Properties, Synthesis, and Applications

Introduction

3-Bromo-4-fluorobenzenethiol is a halogenated aromatic thiol that serves as a critical building block in advanced organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a thiol group on a benzene ring, offers multiple reactive sites for chemical modification. This trifunctional characteristic makes it a highly versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science. The strategic placement of the halogens influences the molecule's electronic properties and reactivity, providing chemists with a powerful tool for designing novel compounds with specific biological activities or material properties. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

3-Bromo-4-fluorobenzenethiol, also known as 3-Bromo-4-fluorothiophenol, is identified by the CAS Number 942473-85-0.[1][2] The presence of both bromine and fluorine imparts specific characteristics that are highly valuable in synthetic chemistry, including the ability to participate in various cross-coupling reactions.

Table 1: Physicochemical Properties of 3-Bromo-4-fluorobenzenethiol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrFS | [1][2][3][4] |

| Molecular Weight | 207.07 g/mol | [1][4][5] |

| CAS Number | 942473-85-0 | [1][2][4] |

| MDL Number | MFCD09475474 | [1][2] |

| Boiling Point (Predicted) | 225.4 ± 25.0 °C | [3] |

| Flash Point (Predicted) | 90.1 ± 23.2 °C | [3] |

| Refractive Index (Predicted) | 1.604 | [3] |

| SMILES | SC1=CC=C(F)C(Br)=C1 | [4] |

Synthesis of 3-Bromo-4-fluorobenzenethiol

The synthesis of 3-Bromo-4-fluorobenzenethiol is not commonly detailed as a direct one-step process. A logical and effective synthetic route involves a multi-step pathway starting from a more readily available precursor, such as 4-fluoronitrobenzene. This approach provides a reliable method for introducing the required functional groups in a controlled manner.

The proposed pathway involves three key transformations:

-

Electrophilic Bromination: Introduction of a bromine atom ortho to the nitro group on the 4-fluoronitrobenzene ring.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine.

-

Diazotization and Thiolation: Transformation of the amino group into the target thiol group via a diazonium salt intermediate.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-fluoronitrobenzene [6]

-

To a stirred solution of 4-fluoronitrobenzene (1 equivalent) in concentrated sulfuric acid, slowly add bromine (1.1 equivalents) at 0 °C.

-

Add silver sulfate (1.2 equivalents) to the mixture.

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 16-20 hours. The silver sulfate acts as a catalyst and bromine activator.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product and wash thoroughly with water.

-

The crude solid is then extracted with a suitable organic solvent like methylene chloride. The organic phase is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Recrystallize the resulting solid from a solvent such as isopropyl ether to yield pure 3-bromo-4-fluoronitrobenzene.

Step 2: Synthesis of 3-Bromo-4-fluoroaniline

-

Suspend 3-Bromo-4-fluoronitrobenzene (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 equivalents) or iron powder in the presence of an acid like HCl.

-

Heat the mixture under reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tin salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3-Bromo-4-fluoroaniline.

Step 3: Synthesis of 3-Bromo-4-fluorobenzenethiol

-

Dissolve 3-Bromo-4-fluoroaniline (1 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to stir and warm to room temperature.

-

The intermediate xanthate ester is then hydrolyzed by heating with a strong base like sodium hydroxide or potassium hydroxide.

-

After hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude 3-Bromo-4-fluorobenzenethiol.

-

Extract the product with an organic solvent, wash with water, dry, and purify by distillation under reduced pressure or column chromatography.

Caption: Synthetic workflow for 3-Bromo-4-fluorobenzenethiol.

Applications in Research and Drug Development

Halogenated organic compounds are fundamental in medicinal chemistry. The inclusion of fluorine and bromine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[7]

3-Bromo-4-fluorobenzenethiol is a prime example of a versatile building block used in targeted drug discovery.[8] Its three distinct functional points allow for sequential and site-selective reactions:

-

Thiol Group (-SH): Can be used for nucleophilic substitution, oxidation to disulfides or sulfonic acids, or as a ligand for metal catalysts.

-

Bromine Atom (-Br): Serves as an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.[8]

-

Fluorine Atom (-F): Enhances metabolic stability and can modulate the acidity of nearby protons. It is often incorporated into drug candidates to block metabolic oxidation.

This multi-functionality allows researchers to construct complex molecular architectures that are central to modern pharmaceuticals, including treatments for cancer and inflammatory diseases.[8] The ability to precisely modify the structure enables the fine-tuning of a drug candidate's efficacy and selectivity.

Caption: Role as a versatile synthetic building block.

Safety, Handling, and Storage

As a reactive chemical intermediate, 3-Bromo-4-fluorobenzenethiol requires careful handling in a controlled laboratory environment.

-

Hazard Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency eye wash fountains and safety showers should be readily accessible.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and suitable protective clothing.[2] In case of insufficient ventilation, respiratory protection is necessary.[2]

-

Handling: Avoid breathing fumes, mist, or vapors.[2] Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[2]

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water and soap.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon).[4] Keep away from strong oxidizing agents and strong bases.[2]

Conclusion

3-Bromo-4-fluorobenzenethiol is a high-value chemical intermediate with significant utility in the pharmaceutical and material science sectors. Its unique molecular structure provides a robust platform for synthetic chemists to develop novel compounds through a variety of well-established chemical reactions. Understanding its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in research and development.

References

-

3-Bromo-4-fluorobenzenethiol. Amerigo Scientific. [Link]

-

4-Bromo-2-fluorobenzene-1-thiol. PubChem, National Center for Biotechnology Information. [Link]

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of 3-bromo-4-fluoro-nitrobenzene. PrepChem.com. [Link]

-

Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap. [Link]

-

1-Bromo-4-fluorobenzene Safety Data Sheet (Alternate). Thermo Fisher Scientific. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Exploring the Chemical Properties and Applications of 3-Bromo-4-fluorotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central, National Library of Medicine. [Link]

Sources

- 1. 3-Bromo-4-fluorobenzenethiol - Amerigo Scientific [amerigoscientific.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 942473-85-0|3-Bromo-4-fluorobenzene-1-thiol|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorothiophenol is a halogenated aromatic thiol that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a thiol group on a benzene ring, provides multiple reactive sites for diverse chemical transformations. This guide offers a comprehensive overview of the known physical properties of this compound, addresses the current data gaps, and provides context through comparison with structurally related analogs. The information herein is intended to support researchers in the effective design of synthetic routes and the development of novel molecular entities.

Core Physicochemical Properties of this compound

A thorough review of commercially available chemical databases and supplier technical data sheets indicates that the specific melting and boiling points for this compound have not been widely reported. For instance, major suppliers like Sigma-Aldrich note that analytical data for this particular compound is not collected[1]. Similarly, safety data sheets from other vendors state "No data available" for these physical constants.[2]

Despite the absence of specific melting and boiling point data, other key physicochemical properties have been documented and are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 942473-85-0 | [3][4] |

| Molecular Formula | C₆H₄BrFS | [1][3][4][5] |

| Molecular Weight | 207.06 g/mol | [1][3][4][5] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [4] |

Structural Analogs: Providing Context for Physical Properties

To provide a reasonable estimation and a deeper understanding of the potential physical characteristics of this compound, it is instructive to examine the properties of its structural isomers and related compounds. The presence and position of the bromine and fluorine atoms, as well as the thiol group, significantly influence the intermolecular forces and, consequently, the melting and boiling points.

Table 2: Comparison of Physical Properties of this compound and Its Structural Analogs

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| This compound | Data not available | Data not available | |

| 4-Bromothiophenol | 73–76 | 239 | |

| 3-Bromo-4-fluorotoluene | Data not available | 169 °C / 756 mmHg |

Data for 4-Bromothiophenol sourced from Grokipedia[6]. Data for 3-Bromo-4-fluorotoluene sourced from Sigma-Aldrich[7].